Latifoline N-oxide

Natural Product Chemistry Structural Elucidation Chemotaxonomy

Latifoline N-oxide (CAS 98752-06-8, molecular formula C₂₀H₂₇NO₈, molecular weight 409.43 g/mol) is a pyrrolizidine alkaloid N-oxide first isolated and characterized from the aerial parts of Hackelia floribunda (Boraginaceae), the western false forget-me-not. It belongs to the alkaloids and derivatives class and features a retronecine necine base esterified with a 2-methylbutanoic acid at C-7 and a distinctive peroxide-bridged dimethylfuranone moiety at C-9, with the tertiary nitrogen present as an N-oxide.

Molecular Formula C20H27NO8
Molecular Weight 409.4 g/mol
CAS No. 98752-06-8
Cat. No. B1605506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatifoline N-oxide
CAS98752-06-8
Molecular FormulaC20H27NO8
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC[N+]2(C1C(=CC2)COOC(=O)C3=C(OC(=O)C3C)C)[O-]
InChIInChI=1S/C20H27NO8/c1-5-11(2)18(22)28-15-7-9-21(25)8-6-14(17(15)21)10-26-29-20(24)16-12(3)19(23)27-13(16)4/h6,11-12,15,17H,5,7-10H2,1-4H3
InChIKeyJFRJYXOOUABEPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Latifoline N-oxide (CAS 98752-06-8): Baseline Identity for Pyrrolizidine Alkaloid N-Oxide Research and Procurement


Latifoline N-oxide (CAS 98752-06-8, molecular formula C₂₀H₂₇NO₈, molecular weight 409.43 g/mol) is a pyrrolizidine alkaloid N-oxide first isolated and characterized from the aerial parts of Hackelia floribunda (Boraginaceae), the western false forget-me-not [1]. It belongs to the alkaloids and derivatives class and features a retronecine necine base esterified with a 2-methylbutanoic acid at C-7 and a distinctive peroxide-bridged dimethylfuranone moiety at C-9, with the tertiary nitrogen present as an N-oxide . The compound is commercially available as a reference standard (typical purity >98% by HPLC) for phytochemical and analytical research [2].

Why Generic Pyrrolizidine Alkaloid Substitution Cannot Replace Latifoline N-oxide in Research Applications


Pyrrolizidine alkaloids (PAs) form a structurally diverse class of over 660 known congeners, and equating one PA with another without empirical justification is a well-documented source of irreproducible results [1]. Latifoline N-oxide possesses three features that are absent from commonly used PA standards such as senecionine N-oxide, retrorsine N-oxide, or riddelliine N-oxide: (i) it is an open-chain diester rather than a macrocyclic diester, (ii) it contains a rare peroxide bridge (-O-O-) linking the necine core to a dimethylfuranone necic acid moiety, and (iii) the parent latifoline itself lacks the N-oxide function, meaning that latifoline and latifoline N-oxide are not interchangeable—the N-oxide confers distinct chromatographic retention, ionization efficiency in LC-MS, aqueous solubility, and susceptibility to reductive conversion under biological conditions [2]. These structural divergences directly affect analytical quantification, metabolic stability assessment, and biological endpoint interpretation, making generic substitution scientifically invalid without side-by-side validation data.

Latifoline N-oxide (CAS 98752-06-8): Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Unique Peroxide-Bridged Dimethylfuranone Moiety Absent in Other Pyrrolizidine Alkaloid N-Oxides

Latifoline N-oxide contains a peroxide bridge (-O-O-) connecting the C-9 position of the retronecine-derived pyrrolizidine core to a 3,5-dimethyl-2-oxo-3H-furan-4-carbonyl moiety [1]. This structural feature is absent in all commonly encountered pyrrolizidine alkaloid N-oxide reference standards, including senecionine N-oxide, retrorsine N-oxide, riddelliine N-oxide, and jacobine N-oxide, which instead bear conventional ester-linked necic acids without peroxide functionality [2]. The peroxide bridge was confirmed by HRMS and NMR in the original isolation study and is responsible for the compound's distinct molecular formula (C₂₀H₂₇NO₈, exact mass 409.1737 Da) compared to the oxygen-lacking parent latifoline (C₂₀H₂₇NO₇, exact mass 393.1788 Da) [1][3].

Natural Product Chemistry Structural Elucidation Chemotaxonomy

Physicochemical Property Divergence: Latifoline N-oxide vs. Parent Latifoline (CAS 6029-86-3)

The N-oxide modification produces measurable differences in key physicochemical descriptors between latifoline N-oxide and its parent free base latifoline [1]. Topological polar surface area (TPSA) increases from 102.00 Ų (latifoline) to 106.00 Ų (latifoline N-oxide), reflecting the added oxygen's contribution to hydrogen-bonding capacity. The calculated XlogP shifts from 1.90 (latifoline) to 1.40 (latifoline N-oxide), indicating a 0.5 log unit increase in hydrophilicity [2]. This polarity shift is consistent with the known behavior of PA N-oxides, which exhibit longer retention on reversed-phase HPLC when run without ion-pairing agents compared to their free base counterparts, and produce distinct [M+H]⁺ vs. [M+H–O]⁺ ion patterns in electrospray ionization mass spectrometry [3].

Physicochemical Profiling ADMET Prediction Chromatographic Method Development

Biological Matrix Instability: Reductive Conversion of Latifoline N-oxide to Latifoline in Hemolyzed Plasma

In hemolyzed plasma samples, latifoline N-oxide undergoes rapid ex vivo conversion to latifoline due to the presence of hemoglobin-derived reducing agents . This interconversion is a well-characterized phenomenon for pyrrolizidine alkaloid N-oxides as a class: gut microbial and hepatic cytochrome P450 reductases can reduce PA N-oxides back to their parent tertiary amines in vivo, while the reverse oxidation (tertiary PA to N-oxide) occurs via flavin-containing monooxygenases (FMOs) [1]. For latifoline N-oxide specifically, protein precipitation with acetonitrile during sample preparation has been shown to minimize this artifactual conversion, whereas plasma samples with visible hemolysis yield unreliable latifoline-to-N-oxide ratios . This is in contrast to macrocyclic PA N-oxides such as riddelliine N-oxide, which exhibit greater stability toward reductive conversion under identical sample handling conditions [2].

Bioanalytical Method Validation Metabolic Stability Sample Preparation

Comparative Antipredator Bioactivity: N-Oxide vs. Free Base Differentiation in Pyrrolizidine Alkaloid Chemical Ecology

In a controlled structure-activity relationship study using the orb-weaving spider Nephila clavipes as a bioassay model, the macrocyclic diester PA N-oxide mixture integerrimine–senecionine N-oxide exhibited a LibD₅₀ (median liberation dose) of 0.042 μg/dry weight of prey, which was 3.6-fold more potent than the corresponding free base mixture (LibD₅₀ = 0.153 μg/dry weight) [1]. For the 9-O-monoester senecioylretronecine, the N-oxide form was slightly less active than the free base (LibD₅₀: N-oxide = 0.167 μg, free base = 0.104 μg), demonstrating that the direction and magnitude of N-oxide modification effects are chemotype-dependent [1]. Senkirkine, an otonecine-base PA that cannot form an N-oxide, was the least active compound tested (LibD₅₀ = 0.354 μg) [1]. Latifoline N-oxide, as an open-chain diester PA N-oxide structurally related to senecioylretronecine N-oxide, is expected to exhibit N-oxide-dependent bioactivity modulation consistent with this class behavior; however, latifoline N-oxide-specific LibD₅₀ data are not yet published [2].

Chemical Ecology Structure-Activity Relationship Insect-Plant Interactions

Natural Occurrence and Isolation: Exclusive N-Oxide Storage Form in Hackelia Species vs. Zn-Reduction Artifact Risk

In Hackelia floribunda and H. californica, pyrrolizidine alkaloids accumulate exclusively as N-oxides in the plant tissue; tertiary free base alkaloids are not detectable without prior zinc dust reduction of the acidic extraction solution [1][2]. In H. californica, the crude alkaloid fraction obtained after Zn reduction constituted 0.8% of leaf dry weight, and the two new alkaloids 7-O-acetyl-9-O-latifolylretronecine and 9-O-latifolylretronecine—both structural analogues of latifoline—could not be isolated at all without Zn reduction, confirming their in planta existence solely as N-oxides [2]. This contrasts with many Senecio and Crotalaria species, where both free base and N-oxide forms co-occur in varying proportions depending on tissue type and developmental stage [3]. For latifoline N-oxide (from H. floribunda), the direct isolation of the intact N-oxide without Zn reduction was a key achievement of the original 1985 study, preserving the genuine natural product form [1].

Phytochemistry Natural Product Isolation Plant-Insect Chemical Ecology

Predicted Target Engagement Profile: Cathepsin Protease Family as Latifoline N-oxide-Specific Putative Targets

In silico target prediction using Super-PRED identified Cathepsin D (CHEMBL2581, UniProt P07339) with a 97.11% probability and Cathepsin B (CHEMBL4072, UniProt P07858) with a 95.36% probability as the top predicted protein targets for latifoline N-oxide [1]. These predictions are based on the compound's full 3D structure including the peroxide bridge and N-oxide functionality. In contrast, the parent compound latifoline (lacking both the N-oxide and the peroxide), as well as macrocyclic PA N-oxides such as senecionine N-oxide and riddelliine N-oxide, are not predicted to engage these cathepsin targets with high probability, as their structural features differ substantially from the latifoline N-oxide pharmacophore [2]. No experimentally validated target engagement data (e.g., IC₅₀, Kd, or cellular thermal shift assay) for latifoline N-oxide are currently available in the public domain.

Computational Target Prediction Cathepsin Inhibition Drug Discovery

Latifoline N-oxide (CAS 98752-06-8): Evidence-Anchored Research and Industrial Application Scenarios


Analytical Reference Standard for Peroxide-Containing Pyrrolizidine Alkaloid Quantification in Plant and Insect Matrices

Latifoline N-oxide serves as an essential authentic reference standard for LC-MS/MS and HPLC-UV method development and validation targeting peroxide-bridged pyrrolizidine alkaloid N-oxides in Boraginaceae plant extracts and in lepidopteran insect samples that sequester these compounds [1]. Its unique peroxide bridge and N-oxide functionality produce distinct retention time and mass spectrometric fragmentation patterns compared to non-peroxide PA N-oxide standards, enabling unambiguous chromatographic peak assignment in complex metabolomic datasets [2]. The compound's documented instability in hemolyzed plasma necessitates validated sample preparation protocols incorporating acetonitrile protein precipitation, making it a critical system suitability test compound for bioanalytical laboratories analyzing PA N-oxides in biological fluids .

Chemical Ecology Studies of Hackelia-Gnophaela Plant-Insect Interactions Requiring Native N-Oxide Standards

Ecological studies of the Hackelia floribunda / H. californica – Gnophaela latipennis (Arctiidae) plant-herbivore system require authentic latifoline N-oxide as a reference standard because the alkaloids exist exclusively as N-oxides in planta and are sequestered, metabolized, and deployed as defensive compounds by the moths in their native N-oxide form [1]. Using Zn-reduced free base alkaloids would misrepresent the genuine chemical ecological interaction, as the N-oxide functional group directly influences antipredator bioactivity, with class-level data showing that N-oxide vs. free base LibD₅₀ values can differ by more than 3.6-fold in spider chemoreception assays [2]. Latifoline N-oxide is the only commercially available reference compound that accurately represents this chemotype for ecological metabolomics and behavioral bioassay standardization [1].

Physicochemical Method Development and Solubility Optimization for Open-Chain Diester PA N-Oxides

Latifoline N-oxide, with its experimentally determined solubility profile in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1], and its calculated XlogP of 1.40 (0.5 log units lower than parent latifoline's 1.90) [2], provides a representative model compound for developing extraction, purification, and formulation protocols for the broader class of open-chain diester pyrrolizidine alkaloid N-oxides. The 0.5 log unit polarity shift relative to the free base directly impacts liquid-liquid partition coefficients in common extraction solvents, making latifoline N-oxide a more stringent test probe for method ruggedness than the less polar free base latifoline [2]. Its peroxide bridge introduces additional thermal lability considerations that must be accounted for in accelerated stability studies of PA N-oxide-containing natural product formulations .

Cathepsin-Targeted Screening in Lysosomal Protease Drug Discovery Programs

Based on in silico target prediction identifying Cathepsin D (97.11% probability) and Cathepsin B (95.36% probability) as putative targets [1], latifoline N-oxide represents a structurally novel chemotype for exploratory screening against lysosomal cysteine and aspartyl proteases—target classes implicated in cancer invasion, neurodegeneration, and antigen presentation. The predicted cathepsin engagement profile is not shared by commonly available macrocyclic PA N-oxide standards, positioning latifoline N-oxide as a differentiated screening candidate for laboratories seeking peroxide-containing natural product scaffolds with potential lysosomotropic properties. Experimental validation of these computational predictions (e.g., fluorometric enzyme inhibition assays, cellular cathepsin activity reporters) is an essential next step before any procurement for mechanism-of-action studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latifoline N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.